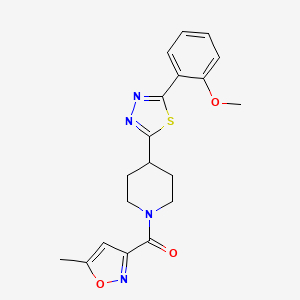
5,6-Difluoropyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5,6-Difluoropyridine-3-sulfonyl chloride consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a sulfonyl chloride group and at the 5th and 6th positions with fluorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
5,6-Difluoropyridine-3-sulfonyl chloride: is used as a key intermediate in the synthesis of various pyridine derivatives. These derivatives are crucial in the development of compounds with potential biological activity. The sulfonyl chloride group serves as a reactive site for further chemical transformations, leading to a variety of sulfonic acids and sulfonyl amides .
Agricultural Chemicals
The compound plays a significant role in the synthesis of agricultural chemicals. The introduction of fluorine atoms into lead structures of agrochemicals can result in improved physical, biological, and environmental properties5,6-Difluoropyridine-3-sulfonyl chloride can be used to synthesize intermediates that are further developed into herbicides and plant growth regulators .
Pharmaceutical Intermediates
In the pharmaceutical industry, 5,6-Difluoropyridine-3-sulfonyl chloride is utilized to create intermediates for the synthesis of drugs. The fluorine atoms in the molecule can significantly alter the biological activity of the resulting compounds, making them valuable in drug design and development .
Polymer Chemistry
This compound finds applications in polymer chemistry, particularly in the field of photo-controlled radical polymerization. It can be used as an initiator in the synthesis of polymers with tunable molecular weight distributions and predetermined molecular weights. This is essential for creating polymers with specific properties for various industrial applications .
Radiopharmaceutical Synthesis
5,6-Difluoropyridine-3-sulfonyl chloride: can be used in the synthesis of radiopharmaceuticals, especially those containing the radioactive isotope fluorine-18. These compounds are of special interest as imaging agents for cancer and other diseases, providing a pathway for localized radiotherapy .
Synthesis of Anticancer Drugs
The compound is also a precursor in the synthesis of anticancer drugs. By undergoing specific reactions, it can be transformed into intermediates that are used to develop drugs targeting various forms of cancer. This application highlights the compound’s significance in medicinal chemistry .
Safety and Hazards
While specific safety data for 5,6-Difluoropyridine-3-sulfonyl chloride is not available, similar compounds such as pyridine-3-sulfonyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Eigenschaften
IUPAC Name |
5,6-difluoropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)5(8)9-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGLGHYQVAISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)


![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)
![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)

